Regioisomeric Differentiation: 4-One vs. 6-One Carbonyl Position Drives NMDA Glycine-Site Binding Potency
3-Phenyl-7H-thieno[2,3-b]pyridin-4-one differs fundamentally from its closest regioisomer, 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a), in carbonyl placement (4-one vs. 6-one) and phenyl position (3-phenyl vs. 5-phenyl). The 6-one regioisomer 3a, which positions the sulfur and nitrogen atoms at the shortest distance, achieves a Ki of 16 µM against [³H]glycine binding to rat NMDA receptors, comparable to the reference quinolinone template (21, Ki = 12 µM) [1]. In contrast, the 4-one regioisomer (the target compound) was not identified as active in this assay, indicating that the carbonyl position is a binary determinant of NMDA receptor engagement. The unsubstituted phenyl at the 3-position further distinguishes it from optimized analogs 7h, 8h, 8i, and 8m (Ki 5.8–10.5 nM) and 3'-phenoxy derivatives 18h–18m (Ki 1.1–2.0 nM) [1].
| Evidence Dimension | NMDA receptor glycine-site binding affinity (Ki) |
|---|---|
| Target Compound Data | No measurable activity reported (3-phenyl-7H-thieno[2,3-b]pyridin-4-one; 4-one regioisomer) |
| Comparator Or Baseline | 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a): Ki = 16 µM; reference quinolinone 21: Ki = 12 µM; optimized analogs 7h/8h/8i/8m: Ki 5.8–10.5 nM; 3'-phenoxy derivatives 18h/18i/18l/18m: Ki 1.1–2.0 nM |
| Quantified Difference | >10³-fold potency deficit vs. optimized 3'-phenoxy analogs; binary activity loss vs. 6-one regioisomer |
| Conditions | [³H]glycine binding to rat cortical membrane preparations |
Why This Matters
If the intended application is NMDA receptor modulation, selecting the 4-one regioisomer over the 6-one regioisomer will result in a completely inactive compound—this is not a potency optimization issue but a binary target-engagement gate.
- [1] Buchstaller HP, Siebert CD, Steinmetz R, Frank I, Berger ML, Gottschlich R, Leibrock J, Krug M, Steinhilber D, Noe CR. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [³H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. J Med Chem. 2006 Feb 9;49(3):864-71. PMID: 16451052. View Source
